molecular formula C11H14N2O5S B5850169 4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine

4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine

Cat. No.: B5850169
M. Wt: 286.31 g/mol
InChI Key: PBAKYGSBGDSBIK-UHFFFAOYSA-N
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Description

4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine is a chemical compound that belongs to the class of sulfonamides It features a morpholine ring substituted with a sulfonyl group attached to a 4-methyl-2-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine typically involves the following steps:

    Nitration: The starting material, 4-methylphenyl, undergoes nitration to introduce a nitro group at the 2-position, forming 4-methyl-2-nitrophenyl.

    Sulfonylation: The nitro-substituted aromatic compound is then subjected to sulfonylation using sulfonyl chloride to introduce the sulfonyl group.

    Morpholine Substitution: Finally, the sulfonylated intermediate reacts with morpholine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized

Properties

IUPAC Name

4-(4-methyl-2-nitrophenyl)sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-9-2-3-11(10(8-9)13(14)15)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAKYGSBGDSBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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